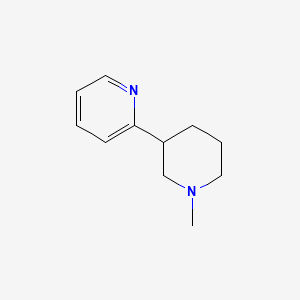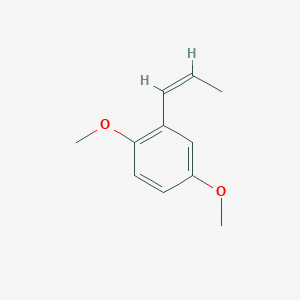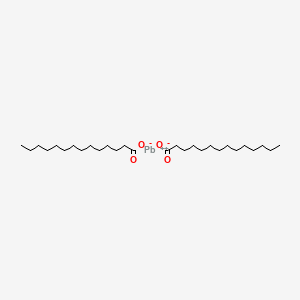
Undec-7-enol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Undec-7-enol, also known as 7-Undecen-1-ol, is an organic compound with the molecular formula C11H22O. It is a long-chain unsaturated alcohol characterized by the presence of a double bond at the seventh carbon position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Undec-7-enol can be synthesized through several methods. One common approach involves the reduction of undec-7-enal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs under mild conditions and yields the desired alcohol with high selectivity .
Another method involves the hydroboration-oxidation of undec-7-ene. In this process, undec-7-ene is first treated with borane (BH3) to form an organoborane intermediate, which is then oxidized using hydrogen peroxide (H2O2) in the presence of a base to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves the catalytic hydrogenation of undec-7-ene. This process utilizes a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve efficient conversion of the alkene to the corresponding alcohol .
Análisis De Reacciones Químicas
Types of Reactions
Undec-7-enol undergoes various chemical reactions, including:
Substitution: Halogenation reactions can occur at the double bond, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a metal catalyst
Substitution: Halogens (e.g., chlorine, bromine)
Major Products
Oxidation: Undec-7-enal, undec-7-enoic acid
Reduction: Undecane
Substitution: Halogenated this compound derivatives
Aplicaciones Científicas De Investigación
Undec-7-enol has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of undec-7-enol involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of the double bond allows for specific interactions with enzymes that catalyze the addition or removal of functional groups .
In industrial applications, this compound’s amphiphilic nature makes it effective in reducing surface tension, which is beneficial in the formulation of surfactants and emulsifiers .
Comparación Con Compuestos Similares
Similar Compounds
Undec-7-enal: An aldehyde with a similar structure but different functional group.
Undec-7-enoic acid: A carboxylic acid derivative of undec-7-enol.
Undecane: A fully saturated hydrocarbon without the double bond.
Uniqueness
This compound’s uniqueness lies in its unsaturated alcohol structure, which imparts distinct reactivity compared to its saturated and aldehyde counterparts. The presence of the double bond allows for a wider range of chemical transformations, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
95008-95-0 |
|---|---|
Fórmula molecular |
C11H22O |
Peso molecular |
170.29 g/mol |
Nombre IUPAC |
(E)-undec-7-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h4-5,12H,2-3,6-11H2,1H3/b5-4+ |
Clave InChI |
HSSDVVQQUVHRTR-SNAWJCMRSA-N |
SMILES isomérico |
CCC/C=C/CCCCCCO |
SMILES canónico |
CCCC=CCCCCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


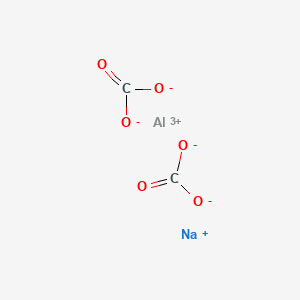

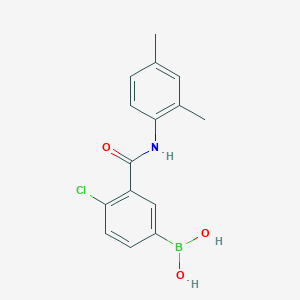

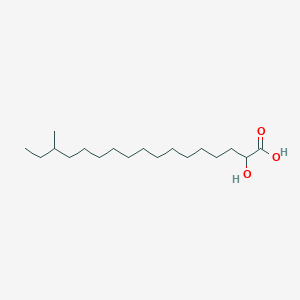
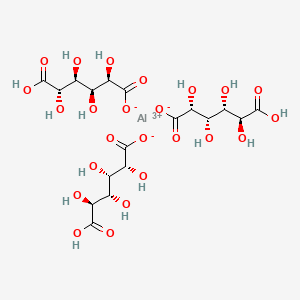
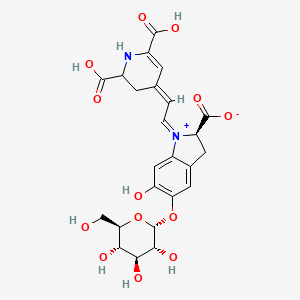


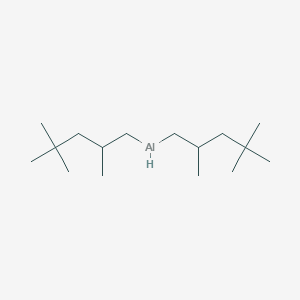
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
